1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone
CAS No.: 105807-64-5
Cat. No.: VC16745705
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105807-64-5 |
|---|---|
| Molecular Formula | C18H21NO3 |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | 1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone |
| Standard InChI | InChI=1S/C18H21NO3/c1-10-5-7-13(8-6-10)16-15-12(3)22-19-14(15)9-18(4,21)17(16)11(2)20/h5-8,16-17,21H,9H2,1-4H3 |
| Standard InChI Key | VOEPNEXOAAXCCH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2C(C(CC3=NOC(=C23)C)(C)O)C(=O)C |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound has the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.4 g/mol. Its IUPAC name reflects a benzoxazole core fused with a 4-methylphenyl group and an ethanone substituent. The structure includes a dihydro-4H-2,1-benzoxazol-5-one scaffold, which confers rigidity and electronic diversity critical for bioactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₃ |
| Molecular Weight | 299.4 g/mol |
| Solubility (pH 7.4) | 42.2 µg/mL |
| Canonical SMILES | CC1=CC=C(C=C1)C2C(C(CC3=NOC(=C23)C)(C)O)C(=O)C |
| InChI Key | VOEPNEXOAAXCCH-UHFFFAOYSA-N |
The solubility profile suggests moderate hydrophilicity, likely influenced by the hydroxyl and ketone groups. The Standard InChI string confirms stereochemical details, including the spatial arrangement of methyl and hydroxy substituents.
Synthesis and Chemical Reactivity
Reactivity Insights
The hydroxy group at position 6 may undergo esterification or glycosylation to enhance solubility. The ethanone moiety is susceptible to nucleophilic attacks, enabling derivatization for structure-activity relationship (SAR) studies.
Research Findings and Experimental Data
In Vitro Studies
Limited published data exist, but related benzoxazoles show IC₅₀ values of 10–50 µM against cancer cell lines. The solubility of 42.2 µg/mL suggests bioavailability challenges, necessitating prodrug strategies.
Computational Predictions
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ADMET Profile: Moderate gastrointestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s) and low blood-brain barrier penetration (logBB: -1.2).
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Target Prediction: High probability (>70%) for kinase and G-protein-coupled receptor targets.
Future Directions and Applications
Drug Development
Structural optimization could improve solubility and target affinity. Potential modifications include:
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Hydroxy group substitution: Replacement with sulfonate or phosphate to enhance aqueous solubility.
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Ethanone bioisosteres: Cyclic ketones or amides to modulate metabolic stability.
Agricultural Chemistry
Benzoxazoles are explored as fungicides. The 4-methylphenyl group may confer resistance to oxidative degradation in plant systems.
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